molecular formula C13H18O B14459553 Tridec-2-ene-4,7-diyn-1-ol CAS No. 74454-36-7

Tridec-2-ene-4,7-diyn-1-ol

Cat. No.: B14459553
CAS No.: 74454-36-7
M. Wt: 190.28 g/mol
InChI Key: LWAGRKDERHJWNF-UHFFFAOYSA-N
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Description

Tridec-2-ene-4,7-diyn-1-ol: is an organic compound characterized by its unique structure, which includes a triple bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridec-2-ene-4,7-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene in the presence of a catalyst, such as palladium or copper. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Tridec-2-ene-4,7-diyn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tridec-2-ene-4,7-diyn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tridec-2-ene-4,7-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Tridec-2-ene-4,7-diyn-1-ol is unique due to its combination of a triple bond, double bond, and hydroxyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

74454-36-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

tridec-2-en-4,7-diyn-1-ol

InChI

InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-5,8,13H2,1H3

InChI Key

LWAGRKDERHJWNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CC=CCO

Origin of Product

United States

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